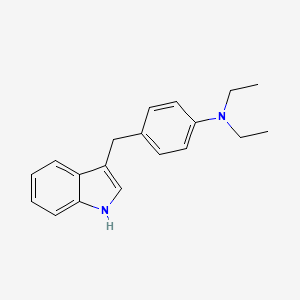

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and an aniline moiety, which is a phenyl group attached to an amino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline typically involves the reaction of 4-(1H-indol-3-ylmethyl)aniline with diethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with diethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole moiety, due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Synthesis Methods:

The synthesis of N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline typically involves the condensation of N,N-diethylaniline with indole derivatives. Various catalytic methods have been explored to enhance yield and purity, often utilizing transition metal catalysts or environmentally friendly approaches such as microwave-assisted synthesis.

Chemical Properties:

- Molecular Formula: C17H22N2

- Molecular Weight: 270.37 g/mol

- Melting Point: Varies based on purity and synthesis method.

Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex indole derivatives. Its ability to form stable intermediates makes it valuable for constructing various heterocyclic compounds.

| Reaction Type | Example Compounds | Yield (%) |

|---|---|---|

| Condensation | Indole derivatives | 85 |

| Substitution | Quinoline derivatives | 75 |

| Oxidation | Indole-N-oxides | 70 |

Biological Activities

Research has indicated that this compound possesses significant biological properties, including antimicrobial and anticancer activities. Its interaction with biological targets has been the focus of several studies.

Antimicrobial Activity:

In vitro studies have shown that this compound exhibits antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 100 |

| Bacillus subtilis | 22 | 40 |

Case Study:

A study conducted by Shaikh et al. (2020) evaluated the antimicrobial effects of various N-substituted indole derivatives, including this compound. The results demonstrated a higher efficacy compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with multiple biological targets, including enzymes and receptors involved in cancer pathways. Molecular docking studies have provided insights into its binding affinities and mechanisms of action.

Anticancer Activity:

Preliminary studies indicate that this compound may inhibit tumor cell proliferation through apoptosis induction.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

Case Study:

Research published in Molecules highlighted the synthesis of novel indole derivatives, including this compound, which showed promising results in inhibiting cancer cell growth .

Mecanismo De Acción

The mechanism of action of N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with biological macromolecules, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-diethyl-4-(1H-indol-3-ylmethyl)amine

- N,N-dimethyl-4-(1H-indol-3-ylmethyl)aniline

- N,N-diethyl-4-(1H-indol-3-ylmethyl)benzamide

Uniqueness

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethylamine and indole moieties allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Actividad Biológica

N,N-Diethyl-4-(1H-indol-3-ylmethyl)aniline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological effects, and potential applications of this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound features an indole moiety attached to a diethylaminomethyl group. The synthesis typically involves the reaction of indole derivatives with an appropriate aldehyde under acidic conditions, leading to the formation of Schiff bases, which are then reduced to yield the target compound.

The general synthetic route can be summarized as follows:

- Condensation Reaction : Indole is reacted with an aldehyde (e.g., p-nitrobenzaldehyde) in the presence of an acid catalyst.

- Reduction : The resulting Schiff base is reduced using suitable reducing agents (like sodium borohydride) to yield this compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings regarding its antibacterial activity against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Weak | |

| Salmonella typhi | Weak |

The compound has shown promising results against Gram-positive bacteria, particularly Staphylococcus aureus, where it was found to have a moderate inhibitory effect. However, its effectiveness against Gram-negative bacteria like Escherichia coli was also noted but at a lower potency.

Anticancer Activity

Research indicates that compounds containing indole structures exhibit significant anticancer properties. This compound has been assessed for its ability to induce apoptosis in cancer cells.

In one study, derivatives similar to this compound were tested against non-small cell lung cancer (NSCLC) cells, demonstrating enhanced cell growth inhibition compared to single-targeting agents. The mechanism appears to involve multiple pathways, including inhibition of key kinases involved in cancer proliferation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific kinases, which are crucial for cancer cell signaling pathways.

- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Antioxidant Properties : Indole derivatives often exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in vitro against NSCLC models resistant to gefitinib and osimertinib. Results indicated a significant reduction in cell viability, showcasing its potential as a treatment option for resistant cancer types.

- Case Study 2 : Antimicrobial tests conducted using disc diffusion methods revealed that compounds related to this compound exhibited superior antibacterial activity compared to standard treatments like chloramphenicol, particularly against Staphylococcus aureus.

Propiedades

IUPAC Name |

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-3-21(4-2)17-11-9-15(10-12-17)13-16-14-20-19-8-6-5-7-18(16)19/h5-12,14,20H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJMHGYEOLDHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.